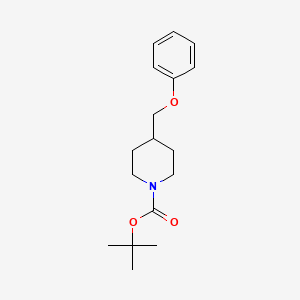
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 . It is used in the pharmaceutical industry for testing .
Synthesis Analysis
This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate consists of 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 291.39 .Chemical Reactions Analysis
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Wissenschaftliche Forschungsanwendungen
- “Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate” is structurally similar to “1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)”, which is used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine, which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
- Compounds like “tert-Butyl 4-[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylate” are used in chemical research and development . They can be used to study reaction mechanisms, synthesize new compounds, or develop new synthetic methods .
Pharmaceutical Manufacturing
Chemical Research
Drug Discovery
- “Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate” is structurally similar to “1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)”, which is used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine, which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
- Compounds like “tert-Butyl 4-[(Methylsulfonyl)oxy]methyl]piperidine-1-carboxylate” are used in chemical research and development . They can be used to study reaction mechanisms, synthesize new compounds, or develop new synthetic methods .
- Similar compounds, such as “tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate” and “tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate”, are used in drug discovery and development . They can serve as building blocks or intermediates in the synthesis of potential drug candidates .
Synthesis of Fentanyl Derivatives
Chemical Research
Drug Discovery
PROTAC Development
Eigenschaften
IUPAC Name |
tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-20-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBTRFDXUFYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

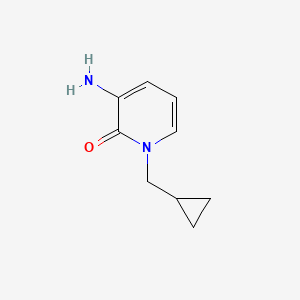
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)
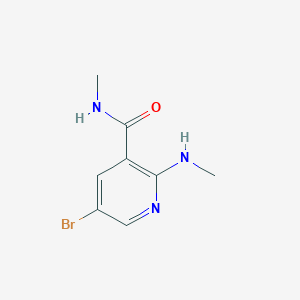
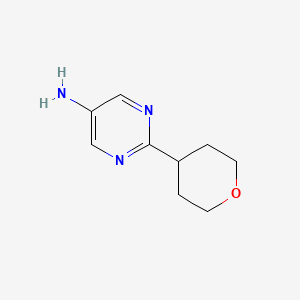
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
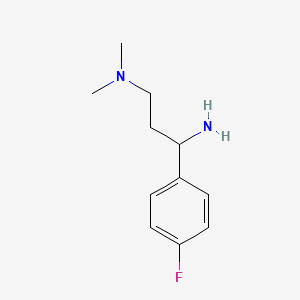
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)
![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)
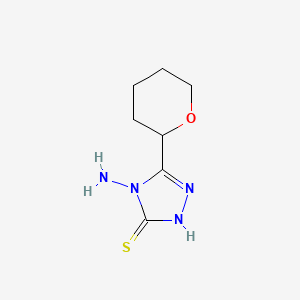
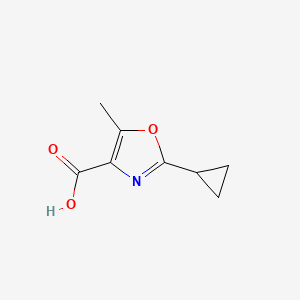
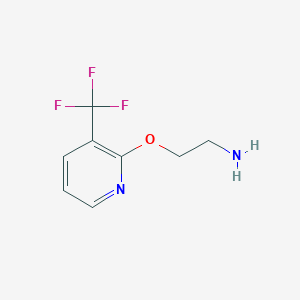
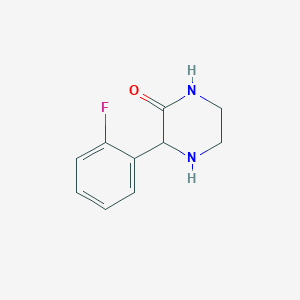
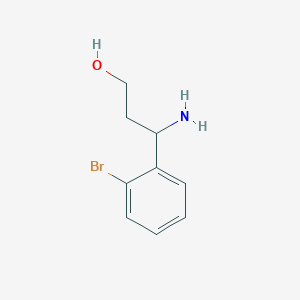
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)